(R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid
Overview
Description
“®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 31202-69-4 and a molecular weight of 246.31 . It is also known by its IUPAC name, (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound has been explored in the context of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
In the context of dipeptide synthesis, the compound has been used with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, yielding the dipeptides in satisfactory yields in 15 minutes .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Catalysis and Asymmetric Synthesis
(R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid plays a crucial role in catalysis and asymmetric synthesis. Its derivatives, such as tert-butylmethylphosphino groups, are used in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the synthesis of chiral pharmaceutical ingredients that contain amino acid components (Imamoto et al., 2012).
Synthesis of Non-Proteinogenic Amino Acids
The compound is also used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA). These amino acids and their derivatives are synthesized from related compounds in a process that demonstrates the versatility and utility of this compound in preparing structurally diverse amino acids (Adamczyk & Reddy, 2001).
Polymerization and Material Science
This compound is integral in material science, particularly in polymerization processes. For instance, amino acid-derived norbornene diester derivatives containing this compound have been synthesized and polymerized to produce polymers with high molecular weights. Such polymers have applications in various fields, including biomedicine and materials engineering (Sutthasupa et al., 2007).
Drug Synthesis and Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound are used in the synthesis of various drugs. For example, it's used in the synthesis of hydroxylamine and hydroxamic acid derivatives, which are components in certain pharmaceuticals (Staszak & Doecke, 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
BOC-D-LYS(BOC)-OH, also known as N2,N6-Bis(tert-butoxycarbonyl)-D-lysine or ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a derivative of the amino acid lysine. Its primary targets are bacterial cells, specifically their cell membranes .
Mode of Action
The compound interacts with bacterial cell membranes, leading to their disruption . This interaction is primarily due to the cationic nature of the compound, which allows it to bind to the negatively charged bacterial cell membranes. The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
The compound’s action primarily affects the integrity of the bacterial cell membrane, disrupting the normal function of the membrane and leading to cell death
Result of Action
The result of the compound’s action is the death of bacterial cells due to disruption of their cell membranes . This leads to leakage of cellular contents and ultimately cell death . The compound has shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
BOC-D-LYS(BOC)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and resin-bound amino acids to form peptide bonds. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for the deprotection of the amino groups and continuation of the peptide synthesis process .
Cellular Effects
BOC-D-LYS(BOC)-OH influences various cellular processes, particularly those related to protein synthesis. In cells, it can be used to study the effects of specific peptide sequences on cell function. For example, peptides synthesized using BOC-D-LYS(BOC)-OH can be introduced into cells to observe their impact on cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc groups ensures that the peptides remain stable and do not undergo premature degradation .
Molecular Mechanism
The molecular mechanism of BOC-D-LYS(BOC)-OH involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino groups on lysine, preventing unwanted side reactions during peptide bond formation. When the Boc groups are removed under acidic conditions, the free amino groups can participate in further reactions, allowing for the elongation of the peptide chain. This mechanism ensures the efficient and controlled synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BOC-D-LYS(BOC)-OH can change over time due to its stability and degradation properties. The compound is stable under basic conditions but can degrade under acidic conditions, leading to the removal of the Boc groups. This degradation is essential for the continuation of peptide synthesis, as it allows for the deprotection of the amino groups and the formation of new peptide bonds. Long-term studies have shown that BOC-D-LYS(BOC)-OH remains stable for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of BOC-D-LYS(BOC)-OH in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as inflammation and tissue damage. These threshold effects are important for determining the safe and effective use of BOC-D-LYS(BOC)-OH in research and therapeutic applications .
Metabolic Pathways
BOC-D-LYS(BOC)-OH is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and modify peptide sequences. The presence of the Boc groups can influence the activity of these enzymes, affecting the overall metabolic flux and levels of metabolites in the cell. Understanding these interactions is crucial for optimizing peptide synthesis and studying the biological functions of peptides .
Transport and Distribution
Within cells and tissues, BOC-D-LYS(BOC)-OH is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The Boc groups can also influence the compound’s solubility and stability, affecting its distribution and accumulation in different tissues .
Properties
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428555 | |
Record name | BOC-D-LYS(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65360-27-2 | |
Record name | BOC-D-LYS(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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